Methyl 4-methoxythiophene-3-carboxylate
Description
¹H/¹³C NMR
- ¹H NMR (CDCl$$3$$) :
- ¹³C NMR :
FT-IR
Mass Spectrometry
- Molecular ion peak at $$ m/z $$ 172.2 [M]$$^+$$.
- Fragmentation pathways include loss of COOCH$$3$$ ($$ m/z $$ 113) and OCH$$3$$ ($$ m/z $$ 141).
Comparative Electronic Structure Analysis with Thiophene Derivatives
The electronic effects of substituents significantly modulate reactivity:
Table 2 : Substituent effects on thiophene derivatives
| Compound | Electron Density (C-2) | C=O Stretch (cm⁻¹) |
|---|---|---|
| This compound | Increased (OCH$$_3$$ donating) | 1705 |
| Methyl 4-methylthiophene-3-carboxylate | Neutral (CH$$_3$$ donating) | 1712 |
| Methyl 3-thiophenecarboxylate | Decreased (no donating groups) | 1720 |
Key observations:
- Methoxy group : The -OCH$$_3$$ donates electron density via resonance, reducing the electrophilicity of the ester carbonyl compared to non-substituted analogs.
- Sulfur atom : Enhances aromaticity through conjugation, with calculated NICS(1) values of -9.5 ppm (vs. -10.2 ppm for benzene).
- Reactivity : The 4-methoxy group directs electrophilic substitution to the 5-position, while the ester withdraws electron density from the 2-position.
Properties
IUPAC Name |
methyl 4-methoxythiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-9-6-4-11-3-5(6)7(8)10-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIVVUILGDRRHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380889 | |
| Record name | methyl 4-methoxythiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65369-22-4 | |
| Record name | methyl 4-methoxythiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of 4-Methoxythiophene-3-carboxylic Acid
One common laboratory-scale method involves the esterification of 4-methoxythiophene-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically performed under reflux to drive the equilibrium toward ester formation.
Reaction:
4-Methoxythiophene-3-carboxylic acid + Methanol → Methyl 4-methoxythiophene-3-carboxylate + Water-
- Catalyst: Concentrated sulfuric acid
- Temperature: Reflux (~65–70 °C)
- Time: Several hours until completion
Notes:
The reaction mixture is usually neutralized after completion, and the product is extracted and purified by crystallization or chromatography to remove unreacted acid and side products.
Multistep Industrial Synthesis Involving Hydrolysis and Decarboxylation
An industrially relevant process involves multiple stages:
- Esterification: Conversion of intermediate carboxylic acids to esters.
- Hydrolysis: Controlled hydrolysis of esters to corresponding acids and alcohols.
- Decarboxylation: Treatment with sodium hydroxide to convert carboxylic acids into the methyl ester final product.
This multistep process requires careful optimization of reaction parameters such as temperature, pH, and reaction time to maximize yield and purity.
- Purification:
After synthesis, the product undergoes crystallization, filtration, and chromatographic purification to remove impurities and ensure compliance with quality standards.
Use of Metal Cyanates and Imidazole Catalysts
A patented method describes the preparation of methyl 4-methoxythiophene derivatives using metal cyanates (e.g., sodium cyanate) in organic solvents such as acetonitrile or tetrahydrofuran (THF), often in the presence of imidazole catalysts.
-
- Temperature range: 20 °C to 110 °C, preferably 50 °C to 80 °C
- Reaction time: 3 to 24 hours
- Solvents: Polar aprotic solvents like acetonitrile, THF, dimethylformamide
- Bases: Inorganic bases such as sodium bicarbonate or sodium hydroxide to precipitate the product as a salt for easy isolation
Workup:
The product precipitates and is filtered, washed with acid and water, then dried to yield the pure ester.
Detailed Reaction Conditions and Reagents
| Step | Reagents/Materials | Conditions | Notes |
|---|---|---|---|
| Esterification | 4-Methoxythiophene-3-carboxylic acid, Methanol, Sulfuric acid | Reflux, several hours | Acid catalyst promotes ester formation |
| Hydrolysis | Ester intermediates, Water | Controlled temperature, aqueous | Converts esters to acids and alcohols |
| Decarboxylation | Carboxylic acids, Sodium hydroxide | Mild heating, alkaline conditions | Converts acids to methyl esters |
| Metal cyanate method | Sodium cyanate, Imidazole, Organic solvent (acetonitrile, THF) | 50–80 °C, 3–24 hours | One-pot or two-stage process |
| Purification | Crystallization, Filtration, Chromatography | Ambient to mild heating | Removes impurities, ensures purity |
Purification Techniques
- Crystallization: Used to isolate the product from reaction mixtures by selective precipitation.
- Filtration: Removes solid impurities and precipitated salts.
- Chromatography: Employed for fine purification, especially in laboratory-scale synthesis, to achieve high purity standards.
These steps are critical to remove residual starting materials, side products, and catalyst residues, ensuring the final compound meets regulatory and quality requirements.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Acid-catalyzed esterification | Methanol, sulfuric acid, reflux | Simple, well-established | Requires strong acid, long reaction time |
| Multistep hydrolysis/decarboxylation | Sodium hydroxide, water, controlled heating | Industrially scalable, high purity | Complex, multiple steps |
| Metal cyanate with imidazole | Sodium cyanate, imidazole, acetonitrile/THF, 50–80 °C | One-pot process, efficient | Requires careful solvent and base control |
Research Findings and Optimization
- Reaction parameters such as temperature, solvent choice, and catalyst concentration significantly affect yield and purity.
- Continuous flow reactors have been explored industrially to improve reaction control and scalability.
- Use of polar aprotic solvents enhances solubility of reactants and facilitates cleaner reactions.
- The choice of base in the decarboxylation step influences the ease of product isolation and purity.
- Purification by chromatography is essential for applications requiring high chemical purity, such as pharmaceutical intermediates.
This comprehensive analysis of preparation methods for this compound highlights the complexity and technical expertise required for its synthesis. The choice of method depends on the scale, desired purity, and available resources, with industrial processes favoring multistep, controlled reactions and purification protocols to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxythiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as diethyl ether or tetrahydrofuran.
Substitution: Electrophilic reagents such as halogens, nitrating agents; reactions are often conducted in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
Methyl 4-methoxythiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-methoxythiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and carboxylate groups can influence the compound’s binding affinity and specificity for these targets, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl Esters with Varied Substituents
Methyl 2-Methoxypyridine-5-Carboxylate (CAS: 26218-80-4)
- Structure : Pyridine ring with methoxy (-OCH₃) at position 2 and methyl ester at position 3.
- Thiophene’s sulfur atom contributes to π-electron delocalization, making Methyl 4-methoxythiophene-3-carboxylate more reactive in electrophilic substitutions .
Methyl 4-Methoxysalicylate (CAS: 5446-02-6)
Thiophene Derivatives with Functional Group Variations
Ethyl 2-Amino-4-Methylthiophene-3-Carboxylate
- Structure: Ethyl ester (-COOCH₂CH₃) at position 3, amino (-NH₂) at position 2, and methyl (-CH₃) at position 4.
- Properties: No melting point reported, but ethyl esters typically exhibit lower melting points than methyl esters due to increased alkyl chain flexibility .
- Key Differences: The amino group enables hydrogen bonding, enhancing solubility in polar solvents.
Methyl 3-Amino-4-Methylthiophene-2-Carboxylate (CAS: 102123-28-4)
- Structure: Methyl ester at position 2, amino (-NH₂) at position 3, and methyl at position 4.
- Properties: Molecular formula C₈H₉NO₂S, used in pharmaceutical research .
- Key Differences: Amino group at position 3 directs electrophilic substitution to adjacent positions, unlike the methoxy group in this compound. Enhanced hydrogen-bonding capacity may alter crystallinity and stability .
Methyl 5-(Chlorosulphonyl)-4-Methoxythiophene-3-Carboxylate (CAS: 175203-45-9)
- Structure : Chlorosulphonyl (-SO₂Cl) at position 5, methoxy at position 4, and methyl ester at position 3.
- Properties : Reactive sulfonyl chloride group enables nucleophilic substitutions (e.g., with amines or alcohols).
- Key Differences :
Comparative Analysis: Physical and Chemical Properties
| Compound | Molecular Formula | Melting Point (°C) | Purity | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₇H₈O₃S | 70–71 | ≥97% | Methoxy, methyl ester |
| Methyl 4-methoxysalicylate | C₉H₁₀O₄ | 47–49 | ≥98% | Methoxy, methyl ester (benzene) |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate | C₈H₁₁NO₂S | N/A | N/A | Amino, ethyl ester |
| Methyl 5-(chlorosulphonyl)-4-methoxythiophene-3-carboxylate | C₇H₇ClO₅S₂ | N/A | N/A | Chlorosulphonyl, methoxy |
Biological Activity
Methyl 4-methoxythiophene-3-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, potential therapeutic applications, and comparisons with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula C₉H₁₀O₃S and features a methoxy group and a carboxylate group attached to a thiophene ring. This specific arrangement contributes to its unique chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀O₃S |
| Molecular Weight | 186.24 g/mol |
| Functional Groups | Methoxy, Carboxylate |
| Structure Type | Thiophene Derivative |
The biological activity of this compound primarily stems from its ability to interact with various molecular targets within biological systems. The methoxy and carboxylate groups are believed to enhance binding affinity to enzymes and receptors, modulating their activity. This interaction can influence several biochemical pathways, including those involved in inflammation and microbial resistance .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that thiophene derivatives, including this compound, possess antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. It may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation in biological tissues.
- Potential Anticancer Activity : Some studies suggest that thiophene derivatives can exhibit anticancer properties by modulating cell signaling pathways associated with cancer cell proliferation.
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
- Anti-inflammatory Evaluation : In vitro assays demonstrated that this compound effectively reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential utility in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other thiophene derivatives:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Unique Features |
|---|---|---|---|
| This compound | Yes | Yes | Specific methoxy and carboxylate positioning |
| Methyl 5-bromo-4-methoxythiophene-3-carboxylate | Moderate | Yes | Presence of bromine enhances bioactivity |
| Methyl 2-methoxythiophene-4-carboxylate | Low | Moderate | Different positioning affects reactivity |
Q & A
Q. What are the key physicochemical properties of Methyl 4-methoxythiophene-3-carboxylate, and how do they influence experimental design?
this compound (CAS 65369-22-4) has a melting point of 70–71°C and a purity of ≥97%, as reported in reagent catalogs . Its molecular structure (SMILES: COC(=O)c1cscc1OC) includes a methoxy group and ester functionality, which affect solubility in polar solvents (e.g., DMSO, methanol) and reactivity in nucleophilic acyl substitution. These properties guide solvent selection for synthesis and purification (e.g., recrystallization from ethanol/water mixtures). Researchers should validate purity via HPLC or GC-MS and confirm structure using H/C NMR .
Q. What synthetic routes are commonly employed to prepare this compound?
A two-step synthesis is typical:
- Step 1 : Methoxylation of thiophene-3-carboxylic acid using methylating agents like dimethyl sulfate or iodomethane under basic conditions (e.g., KCO in acetone).
- Step 2 : Esterification via Fischer esterification (HSO catalyst) or coupling with methyl chloroformate. Reaction yields depend on stoichiometric control of methoxy group introduction to avoid over-alkylation. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate) is recommended for purification .
Q. How should researchers assess the compound’s stability under varying storage conditions?
The compound is sensitive to hydrolysis due to its ester group. Stability tests under ambient, refrigerated (4°C), and inert (N atmosphere) conditions show degradation rates via TLC or LC-MS. For long-term storage, desiccants and airtight containers at −20°C are advised. Thermal stability can be analyzed using DSC to identify decomposition thresholds .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Single-crystal X-ray diffraction (SCXRD) with software like SHELXL or Olex2 provides precise bond lengths and angles. For example, the dihedral angle between the thiophene ring and methoxy group influences electronic properties. Comparison with the Cambridge Structural Database (CSD) entry COD 2005896 (a structurally related compound) highlights conformational flexibility and packing motifs . Mercury CSD can visualize intermolecular interactions (e.g., C–H···O contacts), aiding in polymorph identification.
Q. What computational methods are effective for predicting reactivity and spectroscopic properties?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates optimized geometries, vibrational frequencies (IR/Raman), and NMR chemical shifts. For example, the ester carbonyl stretching frequency (~1700 cm) aligns with experimental IR data. TD-DFT predicts UV-Vis absorption bands, correlating with conjugation in the thiophene ring. Software like Gaussian or ORCA is recommended .
Q. How can researchers address contradictions in reaction yields reported across literature?
Divergent yields often stem from variations in catalysts (e.g., HSO vs. TsOH) or solvent systems. A systematic Design of Experiments (DoE) approach using JMP or Minitab identifies critical factors (e.g., temperature, molar ratios). For instance, microwave-assisted synthesis may improve yields by 15–20% compared to conventional heating. Statistical validation (ANOVA) confirms significance .
Q. What strategies mitigate byproduct formation during methoxy group installation?
Competing O- vs. S-alkylation in thiophene derivatives can be minimized using protecting groups (e.g., TMSCl for sulfur) or selective catalysts like CuI. LC-MS/MS monitors intermediate formation, while F NMR (if fluorinated analogs are synthesized) tracks regioselectivity. Mechanistic studies via in-situ IR spectroscopy reveal reaction pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
